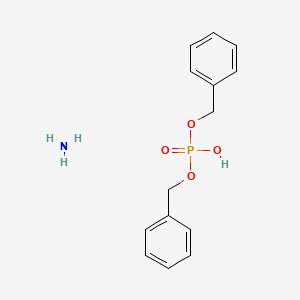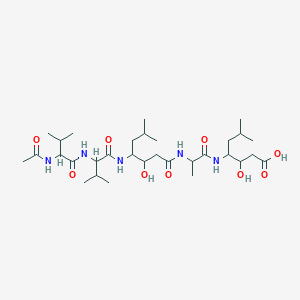
Benzyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethyl dimethyl phosphate is an organophosphorus compound characterized by the presence of a phenyl group, a methyl group, and a phosphate group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmethyl dimethyl phosphate can be synthesized through various methods. One common method involves the reaction of phenylmethyl chloride with dimethyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the synthesis of phenylmethyl dimethyl phosphate often involves large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Phenylmethyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates
Scientific Research Applications
Phenylmethyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of phenylmethyl dimethyl phosphate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Dimethylphenylphosphine: An organophosphorus compound with similar structural features but different reactivity and applications.
Phosphonic acids: Compounds with a similar phosphate group but different substituents, leading to varied chemical properties and uses.
Uniqueness: Phenylmethyl dimethyl phosphate is unique due to its specific combination of a phenyl group, a methyl group, and a phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
67293-73-6 |
|---|---|
Molecular Formula |
C9H13O4P |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
benzyl dimethyl phosphate |
InChI |
InChI=1S/C9H13O4P/c1-11-14(10,12-2)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
VFKYXFWRQLWZAI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B13396035.png)

![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)
![1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole](/img/structure/B13396046.png)
![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)







